1-Ethyl-2-iodobenzene
Overview
Description
1-Ethyl-2-iodobenzene is a compound that can be inferred to have applications in various chemical reactions and syntheses. While the provided papers do not directly discuss 1-Ethyl-2-iodobenzene, they do provide insights into related compounds and reactions that can be used to infer the behavior and properties of 1-Ethyl-2-iodobenzene.
Synthesis Analysis
The synthesis of related compounds often involves palladium-catalyzed cross-coupling reactions, as seen in the synthesis of various arylpropenones from iodobenzenes . Similarly, 1-Ethyl-2-iodobenzene could potentially be synthesized through such palladium-catalyzed reactions or through other methods involving iodination of ethylbenzene derivatives.
Molecular Structure Analysis
The molecular structure of 1-Ethyl-2-iodobenzene can be predicted to feature a benzene ring substituted with an ethyl group and an iodine atom. The structure of related compounds, such as those in the study of electron density distribution in donor-acceptor complexes, suggests that the iodine atom would significantly influence the electron distribution within the molecule .
Chemical Reactions Analysis
1-Ethyl-2-iodobenzene may undergo various chemical reactions, including dehydrogenation and dehydrocyclization, as observed with 1-methyl-2-ethylbenzene . It could also participate in difunctionalization reactions, similar to those involving styrenes with perfluoroalkyl and tert-butylperoxy radicals . Additionally, the iodine substituent makes it a candidate for further functionalization through metal-catalyzed coupling reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-Ethyl-2-iodobenzene would be influenced by the presence of the iodine atom, which is a heavy and polarizable substituent. This could affect the compound's boiling point, density, and refractive index. The iodine atom would also make the compound more reactive in electrophilic substitution reactions compared to its non-halogenated analogs.
Scientific Research Applications
High-Yielding Synthesis of Weinreb Amides
Iodoarenes, including iodobenzene derivatives, are used in palladium-catalyzed aminocarbonylation to produce Weinreb amides, which are valuable intermediates in organic synthesis. The process yields Weinreb amides in high isolated yields under specific conditions, highlighting the significance of iodobenzene derivatives in synthetic chemistry (Takács, Petz, & Kollár, 2010).
Biomass-Based Solvents in Palladium-Catalyzed Aminocarbonylation
This study explores green alternatives in palladium-catalyzed aminocarbonylation reactions using bio-derived solvents. Various iodobenzene derivatives, including 1-Ethyl-2-iodobenzene, are utilized as substrates to extend the scope of the reaction (Uzunlu, Pongrácz, Kollár, & Takács, 2023).
Synthesis of N-Picolylcarboxamides
In this research, iodobenzene and iodoalkenes, including derivatives like 1-Ethyl-2-iodobenzene, are used in palladium-catalyzed aminocarbonylation. The study shows significant differences in selectivity between iodoarenes and iodoalkenes, demonstrating the versatility of these substrates in producing various carboxamides (Gergely, Farkas, Takács, Petz, & Kollár, 2014).
Formation of 2-Substituted Iodobenzenes
Iodobenzene, including its derivatives, undergoes a process where iodine transfer occurs to form 2-substituted iodobenzenes. This research offers insights into the reactivity and transformation of iodobenzene under specific conditions (Tripathy, LeBlanc, & Durst, 1999).
Heck Reaction with Iodobenzene
The Heck reaction, a method for carbon-carbon bond formation, uses iodobenzene and its derivatives as substrates. This study demonstrates the catalytic properties of various materials in the Heck coupling of iodobenzene with olefins (Waghmode, Wagholikar, & Sivasanker, 2003).
Safety And Hazards
properties
IUPAC Name |
1-ethyl-2-iodobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9I/c1-2-7-5-3-4-6-8(7)9/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEJZDNMOGNUIHL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30171338 | |
Record name | Benzene, 1-ethyl-2-iodo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30171338 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethyl-2-iodobenzene | |
CAS RN |
18282-40-1 | |
Record name | 1-Ethyl-2-iodobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18282-40-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 1-ethyl-2-iodo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018282401 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, 1-ethyl-2-iodo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30171338 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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